SPAI-2 Competitive Inhibition Mechanism Against Na⁺ Distinguishes It from Ouabain and Other Cardiac Glycosides
SPAI-2 demonstrates a competitive inhibition mode with respect to Na⁺ and uncompetitive inhibition with respect to K⁺, a kinetic signature that fundamentally differentiates it from ouabain and other cardiac glycosides. In comparative enzyme kinetics studies, SPAI-2 was shown to compete directly with Na⁺ for binding to the Na⁺,K⁺-ATPase, whereas cardiac glycosides bind to an extracellular site distinct from the cation-binding pocket and are non-competitive with respect to both Na⁺ and K⁺ [1][2]. An unrelated non-ouabain-like inhibitor from uremic plasma was also found to be uncompetitive for ATP and competitive for Na⁺, highlighting that this kinetic pattern is a distinct mechanistic signature that separates peptide/protein inhibitors from digitalis-like compounds [3].
| Evidence Dimension | Inhibition kinetics with respect to Na⁺ |
|---|---|
| Target Compound Data | Competitive inhibition against Na⁺ |
| Comparator Or Baseline | Ouabain: Non-competitive; binds extracellular digitalis receptor site |
| Quantified Difference | Qualitative mechanistic distinction (competitive vs. non-competitive binding mode) |
| Conditions | Porcine intestinal Na⁺,K⁺-ATPase enzyme kinetics assay |
Why This Matters
This mechanistic distinction enables researchers to probe the Na⁺-binding site specifically, whereas ouabain and related cardiac glycosides cannot address sodium-binding site pharmacology.
- [1] Araki K, Kuroki J, Ito O, Kuwada M, Tachibana S. Novel peptide inhibitor (SPAI) of Na+, K+-ATPase from porcine intestine. Biochem Biophys Res Commun. 1989;164(1):496-502. View Source
- [2] SPAI-2 protein (Sus scrofa). STRING Database. Inhibits Na(+),K(+) ATPase by the competitive mode against Na(+). View Source
- [3] Graves SW, et al. A non ouabain-like inhibitor of the sodium pump in uremic plasma ultrafiltrates and urine from healthy subjects. 1994. View Source
